REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][N:11]1[C:15]([CH3:16])=[C:14](CC2C=CC(CC)=CC=2)[C:13](O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)=[N:12]1)C1C=CC=CC=1>C(O)C.[C].[Pd]>[OH:8][CH2:9][CH2:10][N:11]1[C:15]([CH3:16])=[CH:14][CH:13]=[N:12]1 |f:2.3|
|
Name
|
1-(2-benzyloxyethyl)-4-[(4-ethylphenyl)methyl]-3-(β-D-glucopyranosyloxy)-5-methyl-1H-pyrazole
|
Quantity
|
0.012 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCN1N=C(C(=C1C)CC1=CC=C(C=C1)CC)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@H](O1)CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature under a hydrogen atmosphere for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Insoluble materials were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1N=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.011 g | |
YIELD: CALCULATEDPERCENTYIELD | 372.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |